molecular formula C14H13ClO3 B5881037 2-Chloro-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

2-Chloro-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

Cat. No.: B5881037
M. Wt: 264.70 g/mol
InChI Key: UAABTVVGFYIKLV-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one is a chemical compound belonging to the class of chromen derivatives

Chemical Reactions Analysis

2-Chloro-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one undergoes various chemical reactions, including:

Common reagents used in these reactions include diaminomethanes, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one has several scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential neuroleptic and tranquilizing activities. It acts as a stimulant of the central and peripheral nervous systems and possesses low toxicity.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Biological Research: The compound’s interactions with various biological targets make it useful for studying biochemical pathways and mechanisms.

Comparison with Similar Compounds

2-Chloro-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents and biological activities

Properties

IUPAC Name

2-chloro-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO3/c1-17-13-7-12-10(6-11(13)15)8-4-2-3-5-9(8)14(16)18-12/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAABTVVGFYIKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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